3-Bromoquinoline

Catalog No.
S661435
CAS No.
5332-24-1
M.F
C9H6BrN
M. Wt
208.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromoquinoline

CAS Number

5332-24-1

Product Name

3-Bromoquinoline

IUPAC Name

3-bromoquinoline

Molecular Formula

C9H6BrN

Molecular Weight

208.05 g/mol

InChI

InChI=1S/C9H6BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H

InChI Key

ZGIKWINFUGEQEO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=N2)Br

Synonyms

3-Bromo-quinoline;

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)Br

3-Bromoquinoline An Overview

Potential Applications

Quinoline, the parent compound of 3-Bromoquinoline, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis

3-Bromoquinoline undergoes a bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines . This method could also be applied to other quinoline derivatives using appropriate alkynes .

Safety Information

Pharmaceutical Applications

Quinoline, the parent compound of 3-Bromoquinoline, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivatives .

Synthesis of Bioactive Compounds

Pd (0)-catalyzed amination was employed for the synthesis of a new family of (S)-1,1’-bianaphthalene-2,2’-diamine derivatives possessing additional chiral and fluorophore substituents . The compounds thus obtained were tested as potential detectors of seven amino alcohols .

Green Chemistry

Efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .

Synthesis of Chiral and Fluorophore Substituents

Pd (0)-catalyzed amination was employed for the synthesis of a new family of (S)-1,1’-bianaphthalene-2,2’-diamine derivatives possessing additional chiral and fluorophore substituents . The compounds thus obtained were tested as potential detectors of seven amino alcohols .

Regioselective Iodocyclization

Highly substituted 3-iodoquinolines bearing different alkyl and aryl moieties can be synthesized in good yields by a regioselective 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine under mild conditions . The resulting 3-iodoquinolines can be further functionalized by various coupling reactions .

Synthesis of Bioactive Chalcone Derivatives

3-Bromoquinoline has been used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

3-Bromoquinoline is a colorless to light yellow liquid at room temperature []. It is a synthetic compound, not found naturally. Studies have explored its potential as a scaffold for the development of new drugs, particularly in the areas of anti-cancer and anti-microbial agents [, ].


Molecular Structure Analysis

The key feature of 3-Bromoquinoline's structure is the combination of the aromatic benzene ring and the pyridine ring. This structure allows for delocalization of electrons across the molecule, creating stability and unique chemical properties []. The bromine atom (Br) is attached at the third position of the molecule (referring to the carbon atom numbering). This position of the bromine atom may influence the reactivity of the molecule compared to unsubstituted quinoline.


Chemical Reactions Analysis

Synthesis of 3-Bromoquinoline can be achieved through various methods, including the Skraup reaction and the Doebner modification. However, due to the potentially hazardous nature of these reactions, specific details are omitted here [, ].


Physical And Chemical Properties Analysis

  • Melting point: 51-53 °C []
  • Boiling point: 267-268 °C []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol []. Insoluble in water [].

Research suggests that 3-Bromoquinoline derivatives may exhibit various biological activities. For instance, some studies have explored their potential to inhibit enzymes or interact with specific cellular receptors [, ]. However, the detailed mechanisms of action for 3-Bromoquinoline itself are not yet fully understood and require further investigation.

XLogP3

3.2

Boiling Point

275.0 °C

LogP

3.03 (LogP)

Melting Point

13.3 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5332-24-1

Wikipedia

3-Bromoquinoline

General Manufacturing Information

Quinoline, 3-bromo-: ACTIVE

Dates

Modify: 2023-08-15

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